molecular formula C14H26O B013427 (Z)-9-Tetradecenal CAS No. 53939-27-8

(Z)-9-Tetradecenal

Cat. No. B013427
CAS RN: 53939-27-8
M. Wt: 210.36 g/mol
InChI Key: ANJAOCICJSRZSR-WAYWQWQTSA-N
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Description

(Z)-9-Tetradecenal is a chemical compound with the chemical formula C14H26O. It is also known by the name of (Z)-9-Tetradecen-1-al. This compound is a type of aldehyde and is commonly used in scientific research. It is known for its unique properties and has been extensively studied for its potential applications in various fields.

Scientific Research Applications

  • Insect Pheromone Communication : (Z)-9-tetradecenal is a potent inhibitor of pheromone-mediated communication in the oriental tobacco budworm moth, Helicoverpa assulta, significantly reducing the catch of male moths (Boo et al., 1995).

  • Communication Disruption : This compound is effective in disrupting communication in the cotton leafworm, Spodoptera littoralis, at distances up to 44.5 meters from the attractant (Kehat et al., 1979).

  • Reduction in Trap Catch : It causes a significant reduction in trap catch of bollworms (Shaver et al., 1982).

  • Attraction of Male Moths : Essential for the attraction of male Holocacista capensis moths to female leafminers in South Africa (Wang et al., 2015).

  • Secondary Sex Pheromone : Acts as a secondary sex pheromone in fall armyworms, showing synergism with (Z)-9-dodecen-1-ol acetate (Jones & Sparks, 1979).

  • Sex Pheromone Detection : Identified as the antennal key compound of sex pheromone detection in the European sunflower moth (Zagatti et al., 1991).

  • Sex Attractant : Functions as a sex attractant for Tehama bonifatella Hulst moths in combination with other compounds (McDonough et al., 1982).

  • Monitoring Insect Populations : Main pheromone component of Heliothis peltigera, useful for monitoring the insect (Dunkelblum & Kehat, 1989).

  • Attractiveness to Males : Demonstrated to be as attractive as virgin females to Heliothis virescens males (Mitchell et al., 1978).

  • Pheromone Synthesis : Known for functioning as sex attractants in various insect species, highlighting its importance in pheromone synthesis (El-Rabbat & Mangold, 1980).

properties

IUPAC Name

(Z)-tetradec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJAOCICJSRZSR-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041196
Record name (Z)-9-Tetradecenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-9-Tetradecenal

CAS RN

53939-27-8
Record name (Z)-9-Tetradecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53939-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Tetradecenal, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Tetradecenal, (9Z)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-9-Tetradecenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-9-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.505
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-TETRADECENAL, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Y7I2IU6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 2/1 trans to cis ratio of 9-tetradecenal was evaluated in the same manner as was used in the preceding example. The 9-tetradecenal was prepared from 9-tetradecenyl alcohol prepared in the same manner as described in the preceding example. About 21 grams of the alcohol in a 50/50 weight ratio selection of dichloromethane was added dropwise to a flask charged with 43 g (0.2 mol) pyridinium chlorochromate, 20 g celite and 200 mL dichloromethane. The mixture was stirred at room temperature for about 2 hours after addition of the alcohol solution was complete. Then 200 mL of hexane was added and the mixture was filtered. The solvent was evaporated and the product vacuum distilled through a 2 ft.×3/4 in. packed column (Penn State stainless steel packing). A 36% yield of pure 9-tetradecenyl acetate was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
614
Citations
JP Zhang, C Salcedo, YL Fang, RJ Zhang… - Journal of Insect …, 2012 - Elsevier
The sex pheromone blend of Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae) is a multi-component system, as is that of many other moths, and (Z)-11-hexadecenal 90–99%+(Z…
Number of citations: 86 www.sciencedirect.com
KS Boo, KC Park, DR Hall, A Cork, BG Berg… - Journal of Comparative …, 1995 - Springer
The behavioural significance of (Z)-9-tetradecenal to male H. assulta was tested by comparing the number of moths attracted to lures containing a standard synthetic female sex …
Number of citations: 52 link.springer.com
ER Mitchell, JH Tumlinson, AH Baumhover - Journal of Chemical Ecology, 1978 - Springer
In field trapping experiments, 16∶1 and 32∶1 blends of (Z)-9-tetradecen-1-ol formate (Z-9-TDF) and (Z)-9-tetradecenal (Z-9-TDAL) caught as manyHeliothis virescens (F.) as 3 virgin …
Number of citations: 27 link.springer.com
TN Shaver, GW Ivie - Journal of Agricultural and Food Chemistry, 1982 - ACS Publications
MATERIALS AND METHODS (Z)-ll-HDAL and (Z)-9-TDAL were obtained from a commercial source (Zoecon), and the specified purity of the two compounds (98.7% and 99.4%, …
Number of citations: 13 pubs.acs.org
JS Mcelfresh, JG Millar, D Rubinoff - Journal of chemical ecology, 2001 - Springer
The lepidopteran genus Saturnia has three representatives in North America, S. walterorum, S. mendocino, and S. albofasciata. (E4,Z9)-Tetradecadienal (E4,Z9–14 : Ald) was identified …
Number of citations: 17 link.springer.com
JA Klun, BA Bierl-Leonhardt, JR Plimmer… - Journal of Chemical …, 1980 - Springer
(Z)-11 -Hexadecenal (77–91%), (Z)-7-hexadecenal (0.1–2%), (Z)-9-hexadecenal (0.3–2%), hexadecanal (3–19%), (Z)-11-hexadecen-1-ol (1–5%), tetradecanal (1–3%), and (Z)-9-…
Number of citations: 177 link.springer.com
T Ma, Y Li, Z Sun, X Wen - Florida Entomologist, 2014 - BioOne
The moth Euzophera pyriella (Lepidoptera: Pyralididae) is one of the important fruit pests in the pear orchards of Xinjiang, China. Extracts from the sex pheromone gland of virgin female …
Number of citations: 17 bioone.org
WF Steck, BK Bailey, EW Underhill… - Environmental …, 1976 - academic.oup.com
(Z)-9-tetradecenyl acetate admixed with (Z)-11-hexadecenyl acetate was found to be a powerful attractant for ♂ Eurois occulta moths. Mixtures containing 20–30% of the 2nd compound …
Number of citations: 29 academic.oup.com
TN Shaver - Environmental entomology, 1983 - academic.oup.com
The fate of ( Z )-II-hexadecenal [( Z )-II-HDAL] and ( Z )-9-tetradecenal [( Z -9-TDAL] was determined in soil and water with 10 mg of chemical per 100 g of soil or water. Both chemicals …
Number of citations: 4 academic.oup.com
S Gothilf, M Kehat, E Dunkelblum… - Journal of Economic …, 1979 - academic.oup.com
The effectiveness of (Z)-11-hexadecenal (HDA) and (Z)-11-tetradecenal (TDA) in attracting male H. armigera (Hübner) was tested with 2 types of dispensers. When dental rolls were …
Number of citations: 18 academic.oup.com

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